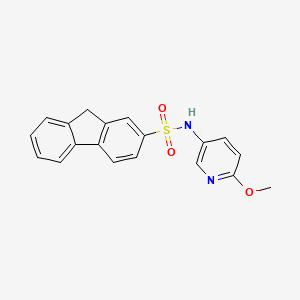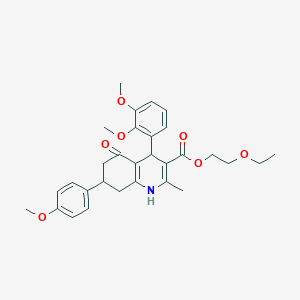
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its diverse biological activities. The compound has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide. One potential direction is to further elucidate the compound's mechanism of action. Understanding how N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide exerts its biological effects could lead to the development of more targeted and effective therapies. Another potential direction is to investigate the compound's potential use in combination with other drugs. Studies have shown that N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide can enhance the anticancer activity of certain chemotherapeutic agents, which suggests that it may have potential as a combination therapy. Finally, future research could focus on developing more potent and selective analogs of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide, which could lead to the development of more effective therapies for various diseases.
合成法
The synthesis of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide involves the reaction of 6-methoxy-3-pyridinylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide as a white solid with a high yield.
科学的研究の応用
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-9H-fluorene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19-9-6-15(12-20-19)21-25(22,23)16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHIHLNBYWVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5213211.png)
![2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5213212.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![N-benzyl-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5213218.png)
![diethyl ((3,5-dichloro-2-methoxyphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B5213224.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)


![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)